Cas no 53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol)

53484-50-7 structure
Nome del prodotto:3-(4-methoxyphenyl)prop-2-en-1-ol
3-(4-methoxyphenyl)prop-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-methoxyphenyl)-2-propen-1-ol
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- 4-methoxycinnamyl alcohol
- allylic alcohol for 1a
- p-methoxycinnamyl alcohol
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- CS-0318412
- bmse010146
- AKOS005071069
- 53484-50-7
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- NSC 26455
- NSC26455
- CHEMBL4170861
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- DTXSID401283792
- EN300-1246898
- 4-methoxy cinnamyl alcohol
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- BRN 1859288
- 4-METHOXYCINNAMYLALCOHOL
- (E)-4-Methoxycinnamyl alcohol
- ghl.PD_Mitscher_leg0.196
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- E76062
- FSK5U9XVC3
- 7Z-0200
- (E)-p-Methoxycinnamyl alcohol
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- SCHEMBL1278751
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- NSC-26455
- 17581-85-0
- J-501927
- 3'-Hydroxyanethole
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 4-06-00-06333 (Beilstein Handbook Reference)
- CHEBI:192128
- trans-4-Methoxycinnamyl alcohol
- MFCD00182606
- p-Methoxy coumaryl alcohol
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- SCHEMBL1278753
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-methoxyphenyl)prop-2-en-1-ol
-
- MDL: MFCD00182606
- Inchi: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
- Chiave InChI: NYICIIFSBJOBKE-NSCUHMNNSA-N
- Sorrisi: COC1=CC=C(/C=C/CO)C=C1
Proprietà calcolate
- Massa esatta: 164.083729621g/mol
- Massa monoisotopica: 164.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 135
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 315.7±22.0 °C at 760 mmHg
- Punto di infiammabilità: 146.7±16.6 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
3-(4-methoxyphenyl)prop-2-en-1-ol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
3-(4-methoxyphenyl)prop-2-en-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3049-5 mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 98% | 5mg |
¥ 3,320 | 2023-07-11 | |
Enamine | EN300-1246898-100mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 100mg |
$364.0 | 2023-10-02 | ||
Enamine | EN300-1246898-1000mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 1000mg |
$414.0 | 2023-10-02 | ||
TargetMol Chemicals | TN3049-5mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 5mg |
¥ 3320 | 2024-07-20 | ||
Enamine | EN300-1246898-1.0g |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1246898-500mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 500mg |
$397.0 | 2023-10-02 | ||
TargetMol Chemicals | TN3049-1mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 1mg |
¥ 1320 | 2024-07-20 | ||
TargetMol Chemicals | TN3049-25mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 25mg |
¥ 7590 | 2024-07-20 | ||
TargetMol Chemicals | TN3049-50mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 50mg |
¥ 9870 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3049-1 mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 1mg |
¥995.00 | 2022-04-26 |
3-(4-methoxyphenyl)prop-2-en-1-ol Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol) Prodotti correlati
- 2228694-34-4(2,2-difluoro-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid)
- 952968-55-7(N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)-3,5-dimethylbenzamide)
- 2223032-47-9((1-Ethyl-2-methyl-d8)-imidazole-4-boronic acid pinacol ester)
- 676560-57-9((1r,4r)-4-(5-bromopyridin-2-yl)oxycyclohexan-1-amine)
- 2225169-71-9(2-Fluoro-6-methoxypyridine-4-boronic acid)
- 890937-22-1(1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)methyl-1H-pyrazolo3,4-dpyrimidin-4-amine)
- 652153-01-0(ZanoliMuMab)
- 860195-74-0(3-Bromo-8-chloro-6-nitroquinoline)
- 1026788-49-7(2-chloro-5-(chloromethyl)furan)
- 953039-14-0(6-Bromo-2-chloro-8-methoxyquinazoline)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:53484-50-7)4-Methoxycinnamyl alcohol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta